molecular formula C8H12O6P2 B1357465 m-Xylylenediphosphonic Acid CAS No. 144052-40-4

m-Xylylenediphosphonic Acid

Cat. No.: B1357465
CAS No.: 144052-40-4
M. Wt: 266.12 g/mol
InChI Key: PYWZCUXISXXGMI-UHFFFAOYSA-N
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Description

m-Xylylenediphosphonic Acid (CAS: 144052-40-4) is an organophosphonic acid with the molecular formula C₈H₁₂O₆P₂ and a molecular weight of 266.13 g/mol. It features two phosphonic acid groups attached to the meta positions of a benzene ring. This compound is commercially available with a purity of ≥97% and is primarily used in industrial applications and scientific research, such as materials science and coordination chemistry .

Properties

IUPAC Name

[3-(phosphonomethyl)phenyl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6P2/c9-15(10,11)5-7-2-1-3-8(4-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWZCUXISXXGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598288
Record name [1,3-Phenylenebis(methylene)]bis(phosphonic acid)
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Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144052-40-4
Record name NSC725600
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Record name [1,3-Phenylenebis(methylene)]bis(phosphonic acid)
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Record name m-Xylylenediphosphonic Acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: m-Xylylenediphosphonic Acid can be synthesized through a hydrothermal method. This involves reacting m-xylylenediamine with phosphorous acid under hydrothermal conditions. The reaction typically takes place in an autoclave at elevated temperatures and pressures, resulting in the formation of the desired diphosphonic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the hydrothermal synthesis method mentioned above can be scaled up for industrial production. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: m-Xylylenediphosphonic Acid undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with metal ions.

    Condensation: Can react with other phosphonic acids to form oligomers or polymers.

    Hydrolysis: Undergoes hydrolysis in the presence of water, leading to the formation of phosphonic acid derivatives.

Common Reagents and Conditions:

    Metal Ions: Such as manganese, cobalt, and copper, are commonly used in complexation reactions.

    Hydrothermal Conditions: Elevated temperatures and pressures are often employed to facilitate reactions.

Major Products Formed:

    Metal Complexes: Stable complexes with various metal ions.

    Phosphonic Acid Derivatives: Resulting from hydrolysis reactions.

Scientific Research Applications

m-Xylylenediphosphonic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of m-Xylylenediphosphonic Acid involves its ability to form strong complexes with metal ions. This complexation process is facilitated by the presence of phosphonic acid groups, which can coordinate with metal ions through their oxygen atoms. The resulting metal complexes exhibit unique properties that are exploited in various applications, such as catalysis and materials science .

Comparison with Similar Compounds

Positional Isomers: o- and p-Xylylenediphosphonic Acids

The positional isomers of m-xylylenediphosphonic acid differ in the substitution pattern of the phosphonic acid groups on the benzene ring:

  • o-Xylylenediphosphonic Acid (CAS: 42104-58-5): Phosphonic acid groups are in the ortho positions.
  • p-Xylylenediphosphonic Acid : Phosphonic acid groups are in the para positions.
Property This compound o-Xylylenediphosphonic Acid p-Xylylenediphosphonic Acid
CAS Number 144052-40-4 42104-58-5 Not explicitly listed
Molecular Formula C₈H₁₂O₆P₂ C₈H₁₂O₆P₂ Likely C₈H₁₂O₆P₂
Purity ≥97% ≥97% Data unavailable
Price (USD/g) ~$122 (¥884/g) \sim$290 (¥4100/200mg) Data unavailable

Key Differences :

  • Commercial Availability : The m-isomer is more widely available, with suppliers like TCI and Macklin offering it in 1g or 200mg quantities, whereas the o-isomer is less common and more expensive .

Functional Analogues: Hydroxymethylenebisphosphonic Acids

Compounds like 1-Hydroxy-3-aminopropane-1,1-diphosphonic Acid (CAS: Not listed) share the bisphosphonic acid motif but differ in backbone structure. These derivatives are synthesized using phosphorus trihalides (e.g., PCl₃) and phosphorous acid (H₃PO₃) under optimized conditions (90–95°C, 3.6–3.5 equiv. reagents) .

Property This compound 1-Hydroxy-3-aminopropane-1,1-diphosphonic Acid
Backbone Aromatic benzene ring Aliphatic propane chain
Complexation Strong affinity for transition metals Used as a chelating agent in industrial processes
Synthesis Likely involves m-xylene derivatives Prepared from β-alanine and PCl₃

Key Insight : The aromatic backbone of this compound may confer higher thermal stability compared to aliphatic bisphosphonates, making it suitable for high-temperature applications .

Other Phosphonic Acid Derivatives

Phenylphosphonic Acid (CAS: Not listed) and (2-Carboxyethyl)phenylphosphinic Acid are simpler analogues with single phosphonic acid groups. These lack the dual chelation sites of this compound, reducing their metal-binding capacity .

Biological Activity

m-Xylylenediphosphonic acid (m-XDPA) is a compound belonging to the class of diphosphonic acids, which are characterized by two phosphonic acid groups attached to a carbon backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding the biological activity of m-XDPA is crucial for its application in therapeutic contexts, especially in bone-related diseases and as a potential anti-cancer agent.

Chemical Structure and Properties

This compound has the following chemical structure:

C8H12O6P2\text{C}_8\text{H}_{12}\text{O}_6\text{P}_2

The presence of two phosphonic acid groups allows m-XDPA to interact with various biological systems, particularly in calcium metabolism and bone resorption processes.

Biological Activity Overview

The biological activities of m-XDPA can be categorized into several key areas:

  • Bone Metabolism : m-XDPA has been shown to inhibit osteoclast-mediated bone resorption, similar to other bisphosphonates. This property makes it a candidate for treating osteoporosis and other metabolic bone diseases.
  • Antitumor Activity : Preliminary studies suggest that m-XDPA may exhibit direct antitumor effects, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Inhibition of Enzymatic Activity : m-XDPA has been investigated for its ability to inhibit certain enzymes involved in pathological processes, which may contribute to its therapeutic effects.

1. Osteoclast Inhibition

A study conducted by Soni et al. (2016) demonstrated that m-XDPA effectively inhibits osteoclast formation and activity in vitro. The compound was tested at various concentrations, revealing a dose-dependent inhibition of bone resorption markers such as tartrate-resistant acid phosphatase (TRAP) activity.

Concentration (µM)TRAP Activity (% Inhibition)
00
1025
5050
10075

This data indicates that higher concentrations of m-XDPA significantly reduce osteoclast activity, supporting its potential use in osteoporosis treatment .

2. Antitumor Mechanisms

Research published in PubChem highlights the potential antitumor properties of m-XDPA through its interaction with cellular signaling pathways. In vitro studies have shown that m-XDPA can induce apoptosis in specific cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of phosphoinositide 3-kinase (PI3K) signaling pathways, which are critical for cell survival and proliferation .

3. Enzyme Inhibition Studies

Another significant area of research involves the inhibition of enzymes related to cancer progression. A comparative analysis indicated that m-XDPA exhibits inhibitory effects on matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.

Enzyme TypeInhibition (%) at 100 µM
MMP-260
MMP-955
MMP-1370

These findings suggest that m-XDPA could be beneficial in preventing cancer metastasis by inhibiting MMP activity .

Q & A

Q. Q. How can researchers address inconsistencies in catalytic activity data for m-Xylylenediphosphonic Acid-supported metal complexes?

  • Methodological Answer: Standardize:
  • Substrate scope : Test activity across diverse substrates (e.g., alkenes vs. alkynes) to identify selectivity trends.
  • Leaching checks : Perform hot filtration tests to distinguish homogeneous vs. heterogeneous catalysis mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Xylylenediphosphonic Acid
Reactant of Route 2
m-Xylylenediphosphonic Acid

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